Abamine

Description

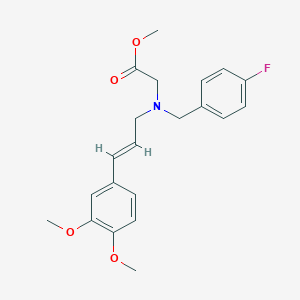

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWSQWMXACHHN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abamine's Mechanism of Action in ABA Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamine is a synthetic chemical inhibitor that has proven to be a valuable tool for dissecting the intricate pathway of abscisic acid (ABA) biosynthesis in plants. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), the key regulatory enzyme in the ABA biosynthetic pathway. This document details the experimental protocols for assessing NCED inhibition, presents quantitative data on this compound's efficacy, and visualizes the core concepts through signaling pathway and workflow diagrams.

Introduction to Abscisic Acid and its Biosynthesis

Abscisic acid (ABA) is a pivotal plant hormone that orchestrates a wide array of physiological and developmental processes, including seed dormancy, germination, stomatal regulation, and responses to various environmental stresses such as drought and salinity.[1][2] The biosynthesis of ABA in higher plants is a complex process that begins with the C40 carotenoid, zeaxanthin. A series of enzymatic reactions convert zeaxanthin to 9'-cis-neoxanthin, which is the substrate for the rate-limiting step catalyzed by 9-cis-epoxycarotenoid dioxygenase (NCED).[3] NCED cleaves 9'-cis-neoxanthin to produce xanthoxin, a C15 precursor that is subsequently converted to ABA in the cytosol.[3][4] Due to its critical role, NCED is a prime target for chemical intervention to modulate ABA levels and, consequently, plant responses to stress.

This compound: A Competitive Inhibitor of NCED

This compound was identified as the first specific inhibitor of NCED, providing a significant advancement in the chemical toolkit for plant biologists.[5][6] Its inhibitory action is characterized by a competitive mechanism, where this compound vies with the natural substrate, 9'-cis-neoxanthin, for binding to the active site of the NCED enzyme.[3][5] This competition effectively reduces the rate of xanthoxin production, thereby lowering the endogenous levels of ABA.

The ABA Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the core ABA biosynthesis pathway and highlights the specific step inhibited by this compound.

Quantitative Analysis of this compound's Inhibitory Action

The efficacy of this compound and its more potent analog, AbamineSG, has been quantified through various in vitro and in planta studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Plant Species (in planta) | This compound Conc. (µM) | % Inhibition of ABA Accumulation | Reference |

| This compound | NCED | Competitive | 38.8 | Spinacia oleracea | 50-100 | ~50% | [3][5] |

| This compound | NCED | Competitive | 38.8 | Arabidopsis thaliana | 50-100 | ~50% | [3][5] |

| AbamineSG | NCED | Competitive | 18.5 | Osmotically stressed plants | 100 | 77% | [7][8] |

| This compound | NCED | Competitive | - | Osmotically stressed plants | 100 | 35% | [7] |

Experimental Protocols

In Vitro NCED Inhibition Assay

This protocol outlines the key steps for determining the inhibitory effect of this compound on NCED activity in vitro.

1. Enzyme Preparation:

-

Recombinant NCED is expressed in Escherichia coli and purified. The cowpea NCED is a commonly used source.[9]

2. Substrate Preparation:

-

The substrate, 9'-cis-neoxanthin, is extracted and purified from fresh spinach leaves.[5]

3. Assay Buffer:

-

A suitable buffer is prepared, typically at pH 7.0. While specific compositions can vary, a common base is a phosphate or Tris-HCl buffer.[1]

4. Reaction Mixture:

-

The standard reaction mixture contains the purified NCED enzyme (e.g., 3.24 mg/mL), the substrate 9'-cis-neoxanthin (e.g., 23 µM), and the assay buffer.[1]

-

For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

5. Reaction Conditions:

-

The reaction is typically carried out at 20°C.[1]

6. Product Detection and Quantification:

-

The reaction is stopped, and the product, C25-apocarotenoid, is extracted.

-

The amount of C25-apocarotenoid is quantified using High-Performance Liquid Chromatography (HPLC) by monitoring the absorbance at 440 nm.[1]

7. Data Analysis:

-

The percentage of inhibition is calculated by comparing the product formation in the presence and absence of this compound.

-

The Ki value for competitive inhibition can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Quantification of Endogenous ABA Levels in Planta

This protocol describes a general method for measuring the effect of this compound on ABA levels in plant tissues.

1. Plant Material and Treatment:

-

Plants (e.g., Arabidopsis thaliana, Spinacia oleracea) are subjected to stress conditions (e.g., 0.4 M mannitol to mimic osmotic stress) to induce ABA biosynthesis.[3][5]

-

A set of stressed plants is treated with a known concentration of this compound (e.g., 50-100 µM).[3][5]

2. Sample Collection and Extraction:

-

Plant tissues (e.g., leaves) are harvested at specific time points after treatment.

-

ABA is extracted from the homogenized plant tissue using an appropriate solvent, often a mixture containing methanol or acetone.

3. Purification and Quantification:

-

The crude extract is purified to remove interfering compounds.

-

Endogenous ABA levels are quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflow for screening ABA biosynthesis inhibitors and the logical relationship of competitive inhibition.

References

- 1. Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 4. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.graphpad.com [cdn.graphpad.com]

- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 7. journal.r-project.org [journal.r-project.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Abamine: A Specific Inhibitor of 9-cis-Epoxycarotenoid Dioxygenase (NCED) in Abscisic Acid Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a pivotal phytohormone that governs a plant's capacity to adapt to environmental stressors, in addition to regulating various aspects of its growth and development. The biosynthesis of ABA in higher plants is a tightly regulated process, with the oxidative cleavage of 9-cis-epoxycarotenoids by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) serving as the key rate-limiting step.[1][2] The development of specific inhibitors targeting NCED is crucial for elucidating the intricate functions of ABA in cellular processes and for discovering novel mutants within ABA signaling pathways.[1] Abamine, an ABA biosynthesis inhibitor with an amine moiety, has been identified as a specific and competitive inhibitor of NCED.[1] This technical guide provides an in-depth overview of this compound and its more potent derivative, abamineSG, as specific inhibitors of NCED, presenting key quantitative data, detailed experimental protocols for inhibition assays, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and NCED Inhibition

The plant hormone abscisic acid (ABA) plays a critical role in mediating plant responses to environmental challenges such as drought and osmotic stress.[1][3] Its biosynthesis is a well-defined pathway where the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) catalyzes the committed step: the oxidative cleavage of 9-cis-epoxycarotenoids (like 9-cis-violaxanthin and 9'-cis-neoxanthin) to produce xanthoxin, a precursor of ABA.[4][5]

This compound was developed as a novel inhibitor specifically targeting NCED.[1] In vitro studies have demonstrated that this compound acts as a competitive inhibitor of NCED.[1] The inhibition of NCED by this compound leads to a reduction in ABA accumulation in plants, which in turn affects various physiological processes. For instance, in osmotically stressed spinach leaves and Arabidopsis, this compound has been shown to inhibit stomatal closure and reduce ABA accumulation by approximately 50% at concentrations of 50 to 100 micromolar.[1][3] Consequently, this compound-treated Arabidopsis exhibits increased sensitivity to drought stress.[1][3]

Further structure-activity relationship studies led to the development of abamineSG, a derivative of this compound with a three-carbon linker between the methyl ester and the nitrogen atom.[6] AbamineSG has been shown to be a more potent and specific inhibitor of NCED compared to its predecessor.[6] While this compound can exhibit non-specific phytotoxic effects at higher concentrations, abamineSG does not inhibit the growth of Arabidopsis seedlings even at 100 microM.[4][6]

Quantitative Inhibition Data

The inhibitory effects of this compound and abamineSG on NCED have been quantified through kinetic studies. The key parameters are summarized in the table below for easy comparison.

| Inhibitor | Target Enzyme | Type of Inhibition | Ki (μM) | Substrate Used in Assay | Reference(s) |

| This compound | NCED | Competitive | 38.8 | 9′-cis-neoxanthin | [1] |

| AbamineSG | NCED | Competitive | 18.5 | Not Specified | [6] |

Experimental Protocols

The following section details the methodologies for key experiments related to the study of this compound as an NCED inhibitor.

In Vitro NCED Enzyme Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of compounds like this compound against the NCED enzyme in vitro. The assay measures the enzymatic conversion of a substrate (e.g., 9′-cis-neoxanthin) to its product, and the reduction in this activity in the presence of an inhibitor.

Materials and Reagents:

-

Purified recombinant NCED enzyme

-

Substrate: 9′-cis-neoxanthin (unstable, requires careful preparation from sources like fresh spinach)[1][7]

-

Inhibitor: this compound or AbamineSG, dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: pH 7.0[8]

-

Reaction quenching solution

-

Internal standard for HPLC analysis (e.g., all-trans-violaxanthin)[8]

-

HPLC system with a suitable column for carotenoid analysis

Procedure:

-

Enzyme and Substrate Preparation:

-

Assay Setup:

-

Prepare a reaction mixture containing the assay buffer and the purified NCED enzyme at a predetermined concentration (e.g., 3.24 μg/mL).[8]

-

Add varying concentrations of the inhibitor (this compound or abamineSG) to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 20°C).[8]

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding the substrate (e.g., 23 μM 9′-cis-neoxanthin) to the pre-incubated mixture.[8]

-

Allow the reaction to proceed for a defined period under controlled temperature.

-

Terminate the reaction by adding a quenching solution.

-

-

Product Analysis:

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate and inhibitor concentrations.

-

To determine the type of inhibition and the inhibition constant (Ki), perform kinetic analysis using Lineweaver-Burk plots.[1]

-

In Planta ABA Accumulation Assay

This protocol describes how to assess the effect of this compound on ABA accumulation in plant tissues under osmotic stress.

Materials and Reagents:

-

Plant material (e.g., spinach leaves, Arabidopsis seedlings)[1]

-

Mannitol solution (e.g., 0.4 M) to induce osmotic stress[1]

-

This compound solution at various concentrations (e.g., 50-100 μM)[1]

-

Solvents for ABA extraction (e.g., acetone, methanol)

-

Instrumentation for ABA quantification (e.g., LC-MS/MS)

Procedure:

-

Plant Treatment:

-

Expose plant material to a mannitol solution to induce osmotic stress.

-

Simultaneously, treat the plant material with different concentrations of this compound. Include a control group treated only with the mannitol solution.

-

-

ABA Extraction:

-

After a specific treatment period, harvest the plant tissues and immediately freeze them in liquid nitrogen to stop metabolic processes.

-

Extract ABA from the homogenized plant material using appropriate solvents.

-

-

ABA Quantification:

-

Quantify the ABA content in the extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Compare the ABA levels in this compound-treated plants with those in the control group to determine the percentage of inhibition of ABA accumulation.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the ABA biosynthesis pathway and a typical experimental workflow for testing NCED inhibitors.

Caption: ABA biosynthesis pathway showing the key role of NCED and its inhibition by this compound.

Caption: Experimental workflow for the in vitro inhibition assay of NCED by this compound.

Conclusion

This compound and its more potent analog, abamineSG, are valuable chemical tools for the specific inhibition of NCED, the rate-limiting enzyme in ABA biosynthesis. Their competitive mode of action and quantifiable inhibitory constants make them ideal for dissecting the complex roles of ABA in plant physiology and stress responses. The detailed protocols and visual aids provided in this guide offer a comprehensive resource for researchers and professionals in the fields of plant science and drug development, facilitating further investigation into the modulation of the ABA signaling pathway.

References

- 1. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pathways of Abscisic Acid Synthesis: Advances and Applications [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assay and inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED) from Solanum lycopersicum and Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Abamine in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abamine is a potent and specific competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the biosynthesis of the plant hormone abscisic acid (ABA). By downregulating ABA production, this compound serves as a critical tool for elucidating the complex roles of ABA in plant development and stress physiology. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on plant stress responses, detailed experimental protocols for its study, and quantitative data summarizing its effects. This document is intended to be a valuable resource for researchers investigating plant stress signaling and for professionals in the development of novel plant growth regulators.

Introduction to this compound and Abscisic Acid (ABA)

Abscisic acid is a central regulator of a plant's ability to adapt to environmental challenges such as drought, salinity, and cold.[1] ABA signaling is integral to processes including seed dormancy, stomatal closure, and the expression of stress-responsive genes.[1][2] The biosynthesis of ABA is tightly regulated, with the oxidative cleavage of 9-cis-epoxycarotenoids by NCED being a rate-limiting step.[1][3]

This compound, an ABA biosynthesis inhibitor with an amine moiety, was developed to specifically target and inhibit NCED.[1] Its chemical formula is C21H24FNO4 and it has a molecular weight of 373.42.[4] By inhibiting NCED, this compound effectively reduces the endogenous levels of ABA, leading to observable phenotypic changes in plants, particularly under stress conditions.[1] This makes this compound an invaluable chemical tool for dissecting the ABA signaling pathway and for identifying new components involved in plant stress tolerance. A more potent derivative, abamineSG, has also been developed and exhibits greater specificity and lower phytotoxicity.[3]

Mechanism of Action: Inhibition of NCED

This compound acts as a competitive inhibitor of NCED, meaning it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, 9'-cis-neoxanthin.[1] This inhibition directly leads to a reduction in the production of xanthoxin, a precursor of ABA.

The inhibitory effect of this compound on NCED activity has been quantified, with a reported Ki (inhibition constant) of 38.8 µM.[1] This competitive inhibition is a key aspect of its utility as a research tool, as its effects can be reversed by the co-application of exogenous ABA.[1]

Physiological Effects of this compound on Plant Stress Response

The reduction of ABA levels by this compound application leads to several significant physiological changes in plants, particularly in their response to abiotic stress.

Inhibition of Stomatal Closure

One of the most well-documented roles of ABA is the induction of stomatal closure to conserve water during drought stress.[5] By inhibiting ABA biosynthesis, this compound prevents this response. In the presence of an osmotic stressor like mannitol, which mimics drought conditions, this compound-treated leaves exhibit wider stomatal apertures compared to untreated leaves.[1] This effect is a direct consequence of the reduced ABA levels in the guard cells.

Increased Sensitivity to Drought Stress

A direct consequence of the inhibition of stomatal closure is an increased sensitivity to drought. Plants treated with this compound show a significant decrease in drought tolerance and are more susceptible to wilting under water-deficient conditions.[1] This highlights the critical role of ABA in plant water conservation.

Promotion of Seed Germination under Osmotic Stress

ABA is a key inhibitor of seed germination, and high levels of ABA can prevent germination under unfavorable conditions, such as osmotic stress. This compound, by lowering endogenous ABA levels, can promote radicle elongation and enhance seed germination in the presence of osmotic stressors.[1]

Modulation of Stress-Responsive Gene Expression

ABA signaling activates a cascade of gene expression, leading to the production of proteins that protect the plant during stress. The RD29B gene is a well-known ABA-responsive gene. In transgenic Arabidopsis plants containing the RD29B promoter fused to a luciferase reporter gene, osmotic stress induces a strong increase in luminescence, indicative of gene activation. Treatment with this compound has been shown to increase this luminescence intensity, a phenomenon that, while seemingly counterintuitive, suggests a complex feedback mechanism in the ABA signaling pathway.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound.

| Parameter | Value | Plant Species | Reference |

| NCED Inhibition | |||

| Ki for NCED | 38.8 µM | Spinach | [1] |

| ABA Accumulation Inhibition (50-100 µM this compound) | ~50% | Spinach, Arabidopsis | [1] |

| Physiological Responses | |||

| Stomatal Closure under Osmotic Stress (0.4 M Mannitol) | Inhibited | Spinach | [1] |

| Drought Tolerance | Significantly Decreased | Arabidopsis | [1] |

| Radicle Elongation in Seeds | Enhanced | Cress | [1] |

| This compound Concentration (µM) | Effect on ABA Accumulation under Osmotic Stress | Reference |

| 50 | ~50% inhibition | [1] |

| 100 | ~50% inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

In Vitro NCED Inhibition Assay

This assay measures the direct inhibitory effect of this compound on NCED enzyme activity.

Materials:

-

Recombinant NCED enzyme

-

9'-cis-neoxanthin (substrate)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., pH 7.0)

-

HPLC system for product analysis

Protocol:

-

Prepare a reaction mixture containing the assay buffer, 9'-cis-neoxanthin, and the NCED enzyme.

-

Add different concentrations of this compound to the reaction mixtures. A control with no this compound should be included.

-

Incubate the reactions at a controlled temperature (e.g., 20°C).

-

Stop the reaction at specific time points.

-

Extract the reaction products (C25-apocarotenoids).

-

Analyze the product formation using HPLC by monitoring the absorbance at a specific wavelength (e.g., 440 nm).

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value.

Stomatal Aperture Measurement

This protocol details how to measure the effect of this compound on stomatal closure in response to osmotic stress.

Materials:

-

Spinach or Arabidopsis thaliana leaves

-

Mannitol solution (e.g., 0.4 M)

-

This compound solution

-

Microscope with a calibrated eyepiece or imaging software

-

Nail varnish and clear adhesive tape (for epidermal impressions)

Protocol:

-

Excise leaves from well-watered plants.

-

Float the leaves or epidermal peels in a buffer solution under light to induce stomatal opening.

-

Transfer the leaves to a solution containing mannitol to induce stomatal closure.

-

For the treatment group, add this compound to the mannitol solution. Include a control group with mannitol only.

-

Incubate for a set period (e.g., 2 hours).

-

Create an epidermal impression by applying a thin layer of clear nail varnish to the abaxial (lower) surface of the leaf.

-

Once dry, use clear adhesive tape to peel off the nail varnish impression.

-

Mount the impression on a microscope slide and observe under a microscope.

-

Measure the width and length of the stomatal pores for a significant number of stomata (e.g., >50) for each treatment.

-

Calculate the stomatal aperture (width/length ratio) and compare the results between the control and this compound-treated groups.

Quantification of Endogenous ABA Levels

This protocol describes the extraction and quantification of ABA from plant tissues treated with this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings or spinach leaves)

-

This compound solution

-

Osmotic stressor (e.g., mannitol)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetone/water/acetic acid)

-

Internal standard (e.g., deuterated ABA)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS or GC-MS system

Protocol:

-

Treat plants with or without this compound under control and osmotic stress conditions.

-

Harvest plant tissue at desired time points and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract ABA using a suitable solvent system, including an internal standard for accurate quantification.

-

Purify the extract using SPE to remove interfering compounds.

-

Analyze the purified extract using LC-MS/MS or GC-MS to separate and quantify ABA based on its mass-to-charge ratio.[4]

-

Calculate the ABA concentration per unit of fresh or dry weight and compare the different treatments.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding of this compound's role. The following diagrams were created using the Graphviz DOT language.

Conclusion and Future Perspectives

This compound has proven to be an indispensable tool for plant biologists studying the intricate roles of ABA in stress physiology. Its specific inhibition of NCED allows for a targeted reduction of endogenous ABA levels, enabling researchers to dissect the downstream consequences of this hormonal signaling pathway. The physiological effects of this compound, including the inhibition of stomatal closure and the promotion of seed germination under stress, underscore the central role of ABA in plant adaptation.

Future research could focus on utilizing this compound and its more potent derivatives, like abamineSG, in chemical genetic screens to identify novel components of the ABA signaling network. Furthermore, understanding the precise molecular interactions between this compound and the NCED active site could inform the design of a new generation of plant growth regulators with applications in agriculture, potentially for enhancing seed germination or modulating plant architecture. The continued use of this compound in research will undoubtedly lead to a deeper understanding of how plants perceive and respond to their ever-changing environment.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Abamine's Impact on the Abscisic Acid Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a pivotal phytohormone that governs a plant's ability to respond to environmental stressors, most notably drought. The intricate ABA signaling pathway is a critical area of study for the development of novel compounds that can modulate plant physiology for agricultural applications. This technical guide delves into the effects of abamine, a potent and specific inhibitor of the ABA biosynthesis pathway. By targeting the 9-cis-epoxycarotenoid dioxygenase (NCED) enzyme, this compound offers a powerful tool to dissect the ABA signaling cascade and its physiological consequences. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Abscisic Acid (ABA) Signaling Pathway

The plant hormone abscisic acid plays a crucial role in regulating various aspects of plant growth and development, including seed dormancy, germination, and responses to abiotic stresses such as drought, salinity, and cold.[1][2] Under stress conditions, ABA levels rise, triggering a signaling cascade that leads to adaptive physiological changes, with stomatal closure being one of the most prominent and rapid responses to minimize water loss through transpiration.[1]

The core of the ABA signaling pathway involves a group of receptors known as PYR/PYL/RCARs, protein phosphatases 2C (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[3] In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway in an "off" state.[1][3] When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing a conformational change that allows them to interact with and inhibit the activity of PP2Cs.[3] This inhibition releases the SnRK2s, which then autophosphorylate and become active.[3] Activated SnRK2s phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to the physiological responses associated with ABA.[3][4]

This compound: A Specific Inhibitor of ABA Biosynthesis

This compound has been identified as a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the ABA biosynthesis pathway.[5][6][7] NCED catalyzes the oxidative cleavage of 9-cis-epoxycarotenoids, a rate-limiting step in the production of ABA.[2][5] By inhibiting NCED, this compound effectively reduces the endogenous levels of ABA in plants, thereby attenuating the downstream signaling cascade.[5][7] This makes this compound a valuable chemical tool for studying the roles of ABA in various physiological processes and for identifying new components of the ABA signaling pathway.[5] A more potent derivative, abamineSG, has also been developed.[8]

Mechanism of Action of this compound

The following diagram illustrates the ABA biosynthesis pathway and the specific point of inhibition by this compound.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound and its derivative, abamineSG, on NCED and ABA accumulation has been quantified in several studies. The following tables summarize the key findings.

| Compound | Target | Inhibition Constant (Ki) | Reference |

| This compound | 9-cis-epoxycarotenoid dioxygenase (NCED) | 38.8 µM | [5][7] |

| AbamineSG | 9-cis-epoxycarotenoid dioxygenase (NCED) | 18.5 µM | [8][9] |

| Treatment | Plant Species | Condition | Effect on ABA Accumulation | Reference |

| 50-100 µM this compound | Spinach (Spinacia oleracea) & Arabidopsis | 0.4 M Mannitol (Osmotic Stress) | ~50% inhibition | [5][7] |

| 100 µM AbamineSG | Osmotically stressed plants | Osmotic Stress | 77% inhibition | [8] |

| 100 µM this compound | Osmotically stressed plants | Osmotic Stress | 35% inhibition | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ABA signaling pathway.

9-cis-Epoxycarotenoid Dioxygenase (NCED) Enzyme Assay

This protocol is adapted from methodologies described for the expression and assay of NCED.

Objective: To determine the in vitro inhibitory activity of this compound on NCED.

Materials:

-

E. coli expression system for recombinant NCED protein.

-

9'-cis-neoxanthin (substrate).

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 2 mM DTT, 100 µM FeSO4, 2 mM ascorbate.

-

This compound stock solution (in DMSO).

-

Spectrophotometer or HPLC system for product detection.

Procedure:

-

NCED Protein Expression and Purification:

-

Express recombinant NCED protein in an appropriate E. coli strain (e.g., BL21(DE3)).

-

Purify the protein using affinity chromatography (e.g., Ni-NTA).

-

Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the assay buffer, purified NCED enzyme, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for a short period.

-

Initiate the reaction by adding the substrate, 9'-cis-neoxanthin.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).

-

-

Product Quantification:

-

Extract the reaction products with an organic solvent.

-

Analyze the products using a spectrophotometer to measure the decrease in substrate absorbance or by HPLC to quantify the formation of the cleavage product.

-

-

Data Analysis:

-

Calculate the initial reaction velocities at different this compound concentrations.

-

Determine the Ki value using Lineweaver-Burk or other kinetic plots.

-

Stomatal Closure Assay

This protocol allows for the physiological assessment of this compound's effect on stomatal function.

Objective: To determine if this compound can inhibit ABA-induced stomatal closure.

Materials:

-

Plant material (e.g., spinach leaves or Arabidopsis thaliana).

-

Microscope slides and coverslips.

-

Microscope with a camera.

-

Image analysis software (e.g., ImageJ).

-

Stomatal opening buffer: e.g., 10 mM MES-KOH (pH 6.15), 50 mM KCl.

-

Abscisic acid (ABA) stock solution.

-

This compound stock solution.

Procedure:

-

Epidermal Peel Preparation:

-

Carefully peel the abaxial (lower) epidermis from a fully expanded leaf.

-

Immediately float the epidermal peels in the stomatal opening buffer.

-

-

Treatment:

-

Incubate the peels under light to induce stomatal opening (e.g., for 2-3 hours).

-

Divide the peels into treatment groups:

-

Control (opening buffer only).

-

ABA (e.g., 10 µM ABA).

-

This compound + ABA (e.g., 100 µM this compound pre-treatment followed by 10 µM ABA).

-

This compound only (e.g., 100 µM this compound).

-

-

Incubate for a defined period (e.g., 2 hours).

-

-

Microscopy and Imaging:

-

Mount the epidermal peels on a microscope slide in the respective treatment solution.

-

Capture images of multiple stomata for each treatment group.

-

-

Data Analysis:

-

Measure the width and length of the stomatal aperture using image analysis software.

-

Calculate the stomatal aperture (width/length ratio or aperture area).

-

Statistically compare the stomatal apertures between the different treatment groups.

-

Quantification of Endogenous ABA by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring ABA levels in plant tissues.

Objective: To quantify the reduction in endogenous ABA levels in response to this compound treatment.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, spinach leaves).

-

Liquid nitrogen.

-

Extraction solvent: e.g., methanol/water/formic acid (15:4:1, v/v/v).

-

Internal standard (e.g., deuterated ABA, d6-ABA).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Add a known amount of internal standard to the powdered tissue.

-

Add the extraction solvent and incubate (e.g., overnight at 4°C).

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Elute the ABA-containing fraction.

-

Dry the eluate under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate ABA and the internal standard using a C18 column with a suitable mobile phase gradient.

-

Detect and quantify ABA and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of endogenous ABA based on the peak area ratio of endogenous ABA to the internal standard and a standard curve.

-

Drought Stress Tolerance Assay in Arabidopsis

This assay assesses the in vivo consequence of ABA biosynthesis inhibition by this compound.

Objective: To evaluate the effect of this compound on the drought tolerance of Arabidopsis plants.

Materials:

-

Arabidopsis thaliana seeds (wild-type).

-

Soil and pots.

-

Growth chamber with controlled conditions.

-

This compound solution for watering.

Procedure:

-

Plant Growth:

-

Sow Arabidopsis seeds in pots and grow them under well-watered conditions in a growth chamber.

-

-

Treatment:

-

Once the plants have reached a suitable developmental stage (e.g., 3-4 weeks old), divide them into two groups:

-

Control group: watered with a control solution.

-

This compound group: watered with a solution containing this compound (e.g., 50-100 µM).

-

-

-

Drought Stress Induction:

-

Withhold water from both groups to induce drought stress.

-

-

Phenotypic Analysis:

-

Monitor the plants daily for signs of wilting.

-

Record the time it takes for plants in each group to show visible signs of drought stress.

-

After a period of drought, re-water the plants and assess their survival rate.

-

-

Data Analysis:

-

Compare the wilting phenotype and survival rates between the control and this compound-treated groups.

-

RD29B Promoter-Luciferase Reporter Assay

This assay is used to monitor the activity of an ABA-responsive promoter in response to this compound.

Objective: To determine if this compound can affect the expression of ABA-responsive genes.

Materials:

-

Transgenic Arabidopsis plants containing the RD29B promoter fused to the luciferase (LUC) reporter gene.

-

Luciferin solution.

-

Low-light imaging system (e.g., a CCD camera).

-

This compound solution.

-

Mannitol solution (for osmotic stress).

Procedure:

-

Plant Growth and Treatment:

-

Grow the transgenic Arabidopsis seedlings on agar plates or in liquid culture.

-

Treat the seedlings with:

-

Control solution.

-

Mannitol solution (to induce ABA synthesis).

-

This compound + Mannitol solution.

-

-

-

Luciferase Imaging:

-

Spray the seedlings with a luciferin solution.

-

Place the seedlings in a dark chamber.

-

Capture luminescence images using a low-light imaging system at different time points after treatment.

-

-

Data Analysis:

-

Quantify the luminescence intensity from the images.

-

Compare the luminescence levels between the different treatment groups to assess the effect of this compound on the ABA-induced expression of the RD29B promoter.

-

The Core ABA Signaling Pathway and this compound's Indirect Effect

The following diagram provides a simplified representation of the core ABA signaling pathway and illustrates how this compound, by inhibiting ABA biosynthesis, indirectly affects this cascade.

Conclusion

This compound and its more potent analog, abamineSG, are invaluable tools for the study of the abscisic acid signaling pathway. As competitive inhibitors of the key biosynthetic enzyme NCED, they provide a means to specifically reduce endogenous ABA levels, allowing for the detailed investigation of ABA's role in a wide range of physiological processes. The quantitative data on their efficacy and the detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to utilize these compounds in their work. The continued study of compounds like this compound will undoubtedly lead to a deeper understanding of plant stress responses and may pave the way for the development of novel strategies to enhance crop resilience and productivity.

References

- 1. A Ratiometric Dual Color Luciferase Reporter for Fast Characterization of Transcriptional Regulatory Elements in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of plant hormones by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimicking genuine drought responses using a high throughput plate assay [elifesciences.org]

- 4. In vitro assay and inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED) from Solanum lycopersicum and Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 6. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 7. Quantification of abscisic acid using liquid chromatography/thermospray ionization tandem mass spectrometry for selected reaction monitoring | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on Abamine's Effects on Seed Dormancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed dormancy is a critical adaptive trait in plants, ensuring germination occurs under favorable environmental conditions. The phytohormone abscisic acid (ABA) is a key positive regulator of dormancy, while gibberellins (GA) promote germination. Abamine, a known inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED)—a crucial enzyme in the ABA biosynthesis pathway—presents a potential tool for manipulating seed dormancy. This technical guide provides an in-depth overview of preliminary studies on the effects of this compound on seed dormancy, including its mechanism of action, quantitative effects on ABA levels and germination parameters, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in plant biology and professionals in drug development interested in the chemical manipulation of plant hormonal pathways.

Introduction

The transition from seed dormancy to germination is a pivotal developmental switch in the life cycle of higher plants. This process is intricately regulated by a balance between the dormancy-promoting hormone abscisic acid (ABA) and germination-promoting hormones, primarily gibberellins (GA).[1][2] High levels of ABA establish and maintain a dormant state, while a decrease in ABA levels, often coupled with an increase in GA biosynthesis or sensitivity, is a prerequisite for germination.[3][4]

The rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids (including 9-cis-violaxanthin and 9-cis-neoxanthin) to xanthoxin, a reaction catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[5] Consequently, inhibitors of NCED are valuable chemical tools for studying the roles of ABA in various physiological processes, including seed dormancy.

This compound has been identified as a competitive inhibitor of NCED.[5] By blocking NCED activity, this compound effectively reduces the endogenous concentration of ABA, thereby influencing the ABA/GA balance and promoting seed germination.[5] This guide summarizes the foundational research on this compound, presenting quantitative data on its efficacy, detailed experimental procedures for its study, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on the effects of this compound on NCED activity, ABA accumulation, and seed germination parameters.

| Table 1: Effect of this compound on NCED Activity | |

| Compound | This compound |

| Concentration | 100 µM |

| Enzyme Source | Recombinant NCED |

| Substrate | 9′-cis-neoxanthin (23 µM) |

| Inhibition of NCED Activity | > 50% |

| Reference | Han et al., 2004 |

| Table 2: Effect of this compound on Endogenous ABA Accumulation under Osmotic Stress | |

| Plant Species | Arabidopsis thaliana and Spinach (Spinacia oleracea) |

| Treatment | 0.4 M Mannitol (to induce osmotic stress) |

| This compound Concentration | 50-100 µM |

| Effect | ~50% inhibition of ABA accumulation |

| Reference | Han et al., 2004 |

| Table 3: Qualitative Effects of this compound on Seed Germination Parameters | |

| Plant Species | Cress (Lepidium sativum) |

| Parameter Measured | Radicle Elongation |

| Effect of this compound | Enhanced radicle elongation |

| Reference | Han et al., 2004 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on seed dormancy.

Arabidopsis Seed Germination Assay

This protocol is adapted from standard procedures for assessing the effects of chemical compounds on Arabidopsis thaliana seed germination.

1. Seed Sterilization: a. Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% (v/v) ethanol and vortex for 2-3 minutes. c. Pellet the seeds by centrifugation (10,000 x g for 30 seconds) and carefully remove the ethanol. d. Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 5-10 minutes. e. Pellet the seeds and remove the bleach solution. f. Wash the seeds five times with 1 mL of sterile distilled water.

2. Plating: a. Prepare Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.7. b. Autoclave the medium and allow it to cool to approximately 50-60°C. c. Add this compound from a sterile stock solution to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A control plate with no this compound should also be prepared. d. Pour the medium into sterile petri dishes. e. After the medium has solidified, carefully place the sterilized seeds onto the agar surface. f. Seal the plates with breathable tape.

3. Incubation and Scoring: a. Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to break residual dormancy and synchronize germination. b. Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C. c. Score germination daily for 7 days. Germination is typically defined as the emergence of the radicle from the seed coat. d. Calculate the germination percentage for each treatment and time point.

In Vitro NCED Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on NCED activity.[6][7][8]

1. Enzyme Preparation: a. Express and purify recombinant NCED protein from a suitable expression system (e.g., E. coli).[6][7][8]

2. Substrate Preparation: a. Extract and purify the NCED substrate, 9-cis-neoxanthin, from a plant source like spinach.[6][7][8]

3. Inhibition Assay: a. Prepare a reaction mixture containing an appropriate buffer (e.g., Tris-HCl, pH 7.5), FeSO₄, and sodium ascorbate. b. Add the purified NCED enzyme to the reaction mixture. c. Add this compound at various concentrations to the reaction mixtures. A control reaction without this compound should be included. d. Pre-incubate the enzyme with the inhibitor for a defined period. e. Initiate the reaction by adding the 9-cis-neoxanthin substrate. f. Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time. g. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

4. Product Analysis: a. Extract the carotenoid products from the reaction mixture. b. Analyze the products by High-Performance Liquid Chromatography (HPLC) to quantify the amount of xanthoxin produced. c. Calculate the percentage of inhibition by comparing the product formation in the presence and absence of this compound.

Quantification of Endogenous ABA

This protocol outlines a general method for quantifying ABA levels in plant tissues following treatment with this compound.[1][9][10]

1. Sample Collection and Extraction: a. Harvest plant tissue (e.g., seeds, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Homogenize the frozen tissue in an extraction solvent (e.g., 80% methanol with antioxidant). c. Add a known amount of a deuterated ABA internal standard for accurate quantification. d. Incubate the extract at 4°C in the dark. e. Centrifuge to pellet debris and collect the supernatant.

2. Purification: a. Pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds. b. Elute the ABA-containing fraction.

3. Quantification: a. Analyze the purified extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). b. Quantify the endogenous ABA concentration by comparing the peak area of the endogenous ABA to that of the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: ABA biosynthesis pathway and the inhibitory action of this compound on the NCED enzyme.

Caption: Experimental workflow for an Arabidopsis seed germination assay with this compound.

Caption: Workflow for an in vitro NCED inhibition assay to evaluate this compound's efficacy.

Conclusion

The preliminary studies on this compound demonstrate its potential as a chemical tool to modulate seed dormancy by inhibiting ABA biosynthesis. The available data indicates that this compound effectively inhibits NCED, leading to reduced ABA levels and a promotion of germination-related processes. However, further research is required to establish a clear dose-response relationship between this compound concentrations and seed germination phenotypes across a variety of plant species. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the effects of this compound and its analogs on seed dormancy and other ABA-regulated processes. Future studies should also focus on the specificity of this compound and the potential for off-target effects, as well as the efficacy of less phytotoxic derivatives like AbamineSG.

References

- 1. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abscisic Acid Levels and Seed Dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seed dormancy and ABA signaling: The breakthrough goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 7. In vitro assay and inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED) from Solanum lycopersicum and Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 9. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Abamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamine is a synthetic small molecule that has been identified as a potent and competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), the key regulatory enzyme in the biosynthesis of the plant hormone abscisic acid (ABA). By targeting this critical step, this compound offers a powerful tool for the chemical manipulation of ABA signaling, enabling detailed studies of the physiological roles of ABA in plant development and stress responses. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties of this compound

This compound, with the IUPAC name methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate, is a derivative of methyl glycine.[1] Its chemical structure is characterized by a 4-fluorobenzyl group and a 3,4-dimethoxyphenyl)prop-2-enyl group attached to the nitrogen atom of the glycine methyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | [1] |

| Synonyms | N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester | [2][3][4] |

| CAS Number | 729612-64-0 | [1][3][4] |

| Molecular Formula | C21H24FNO4 | [1][2][3][4] |

| Molecular Weight | 373.42 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow oil or solid powder | [3][4] |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Ethyl Acetate | [3][4] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [3] |

Mechanism of Action: Inhibition of the Abscisic Acid (ABA) Biosynthesis Pathway

This compound functions as a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED).[1][2] NCED is the rate-limiting enzyme in the biosynthesis of abscisic acid (ABA), a crucial plant hormone involved in regulating various aspects of plant growth, development, and responses to environmental stress.[2] The enzyme catalyzes the oxidative cleavage of 9-cis-epoxycarotenoids, such as 9'-cis-neoxanthin and 9-cis-violaxanthin, to produce xanthoxin, a C15 precursor of ABA.

By inhibiting NCED, this compound effectively reduces the endogenous levels of ABA. This has been demonstrated in studies where this compound treatment inhibited ABA accumulation in osmotically stressed spinach leaves and Arabidopsis.[1][2] Consequently, this compound-treated plants exhibit phenotypes consistent with ABA deficiency, such as increased sensitivity to drought stress.[1][2]

Quantitative Biological Activity

This compound's efficacy as an NCED inhibitor has been quantified in vitro. Furthermore, its biological effects in planta have been documented, providing a clear understanding of its potency. A structurally related analog, AbamineSG, has also been developed and shows improved inhibitory activity.

Table 2: In Vitro and In Planta Activity of this compound and AbamineSG

| Compound | Parameter | Value | Species | Reference |

| This compound | Ki (NCED) | 38.8 µM | Vigna unguiculata | [2][3] |

| Inhibition of ABA accumulation (100 µM) | 35% | Osmotically stressed plants | [4] | |

| AbamineSG | Ki (NCED) | 18.5 µM | Vigna unguiculata | [3][4] |

| Inhibition of ABA accumulation (100 µM) | 77% | Osmotically stressed plants | [4] |

Toxicological Profile

While a comprehensive toxicological profile for this compound is not yet available, preliminary studies have indicated potential phytotoxicity at higher concentrations.

Table 3: Phytotoxicity of this compound

| Organism | Effect | Concentration | Notes | Reference |

| Arabidopsis thaliana | Inhibition of seedling growth | >50 µM | This effect is reported to be unrelated to the inhibition of ABA biosynthesis. | [3][4] |

It is crucial to distinguish this compound from Abamectin, a widely used insecticide and anthelmintic, as they are distinct chemical entities with different biological activities and toxicological profiles.

Experimental Protocols

Synthesis of this compound via Heck Reaction

A chromatography-free synthesis of this compound can be achieved using the Heck reaction. The following is a generalized protocol based on literature descriptions.

Materials:

-

A suitable aryl bromide (e.g., 1-bromo-4-fluorobenzene)

-

N-Boc-allylamine

-

Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like XPhos or RuPhos)

-

Base (e.g., a tertiary amine or an inorganic base)

-

Solvent (e.g., ethanol)

-

Reagents for Boc-deprotection (e.g., trifluoroacetic acid in dichloromethane)

-

Methyl 2-bromoacetate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Heck Coupling: In a reaction vessel, combine the aryl bromide, N-Boc-allylamine, palladium catalyst, and base in a suitable solvent. The reaction mixture is typically heated under an inert atmosphere until completion, which can be monitored by techniques such as TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the crude product is isolated through standard work-up procedures, which may include filtration to remove the catalyst, extraction, and solvent evaporation.

-

Boc-Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and a deprotecting agent (e.g., trifluoroacetic acid) is added. The reaction is stirred at room temperature until the deprotection is complete.

-

N-Alkylation: The resulting secondary amine is then reacted with methyl 2-bromoacetate in the presence of a base to yield the final product, this compound.

-

Purification: The crude this compound is purified, for example, by column chromatography, to yield the final product with high purity.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, reaction time, and temperature, should be optimized for each specific setup.

In Vitro NCED Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on NCED.

Materials:

-

Purified recombinant NCED enzyme

-

Substrate: 9'-cis-neoxanthin

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer at a suitable pH)

-

Cofactors (if required by the enzyme)

-

Quenching solution

-

HPLC system for product analysis

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the NCED enzyme and the substrate, 9'-cis-neoxanthin, in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Assay Setup: In a microplate or reaction tubes, add the assay buffer, the NCED enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period at a controlled temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the amount of product (xanthoxin) formed using HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

This compound is a valuable chemical probe for studying the role of abscisic acid in plant biology. Its well-defined mechanism of action as a competitive inhibitor of NCED, coupled with its characterized chemical properties, makes it a powerful tool for researchers in plant science and agricultural biotechnology. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound, facilitating further investigations into its potential applications. Further research is warranted to fully elucidate its toxicological, pharmacokinetic, and pharmacodynamic profiles.

References

- 1. A novel inhibitor of 9-cis-epoxycarotenoid dioxygenase in abscisic acid biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of 9-cis-Epoxycarotenoid Dioxygenase in Abscisic Acid Biosynthesis in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A 9-cis-epoxycarotenoid dioxygenase inhibitor for use in the elucidation of abscisic acid action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Abamine (CAS 729612-64-0): A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamine (CAS 729612-64-0) is a synthetic small molecule identified as a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the biosynthesis of the plant hormone abscisic acid (ABA).[1] By targeting NCED, this compound effectively reduces endogenous ABA levels, making it a valuable chemical tool for studying ABA-dependent physiological processes in plants, including stress responses, seed dormancy, and growth.[1] Furthermore, emerging research indicates that this compound also impacts the biosynthesis of strigolactones (SLs), another class of plant hormones, suggesting a broader role in regulating plant development and interaction with the environment.[2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative data on its biological activity, experimental protocols for its synthesis and analysis, and visualizations of the signaling pathways it modulates.

Chemical and Physical Properties

This compound, systematically named N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester, is an amino acid ester derivative.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 729612-64-0 | [4][5][6][7] |

| Molecular Formula | C₂₁H₂₄FNO₄ | [4][5][6][7] |

| Molecular Weight | 373.42 g/mol | [4][5][6][7] |

| Appearance | Colorless to light yellow oil | [8] |

| Purity | ≥97% (HPLC) | [8] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in DMSO. | [7][8] |

| Storage | Short-term at room temperature; long-term at 4°C. Light sensitive. | [8] |

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the competitive inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED).[1] NCED catalyzes the rate-limiting step in the biosynthesis of abscisic acid (ABA), a crucial plant hormone involved in responses to abiotic stress (e.g., drought, salinity) and developmental processes like seed dormancy and germination.[1][9] By inhibiting NCED, this compound effectively reduces the endogenous levels of ABA.

Quantitative Data on NCED Inhibition and ABA Reduction

The inhibitory effect of this compound on NCED and its impact on ABA levels have been quantified in several studies.

| Parameter | Value | Plant/System | Conditions | Reference |

| Ki for NCED | 38.8 µM | In vitro | Competitive inhibition | [1] |

| ABA Accumulation Inhibition | ~50% | Spinach leaves and Arabidopsis | 50-100 µM this compound in 0.4 M mannitol solution | [1] |

A structurally related compound, AbamineSG, has been developed as a more potent and specific inhibitor of ABA biosynthesis.

| Parameter | Value | Plant/System | Conditions | Reference |

| Ki for NCED (AbamineSG) | 18.5 µM | In vitro | Competitive inhibition | [10][11] |

| ABA Accumulation Inhibition (AbamineSG) | 77% | Osmotically stressed plants | 100 µM AbamineSG | [10][11] |

Effect on Strigolactone Biosynthesis

This compound has also been shown to affect the biosynthesis of strigolactones (SLs), a class of hormones that regulate shoot branching and symbiotic interactions in the rhizosphere.[2][3] This is likely due to the inhibition of other carotenoid cleavage dioxygenases (CCDs) involved in the SL biosynthetic pathway.[2][12]

| Effect | Plant | Treatment | Results | Reference |

| Reduction of Strigolactone Levels | Sorghum roots | 1 mM this compound | Clear reduction in sorgomol and 5-deoxystrigol (5DS) levels. | [12] |

Signaling Pathways

This compound's inhibitory action on NCED directly impacts the abscisic acid biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

References

- 1. A novel inhibitor of 9-cis-epoxycarotenoid dioxygenase in abscisic acid biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does abscisic acid affect strigolactone biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 729612-64-0 [smolecule.com]

- 5. This compound | 729612-64-0 | EEB61264 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. medkoo.com [medkoo.com]

- 8. usbio.net [usbio.net]

- 9. Characterization of the 9-Cis-Epoxycarotenoid Dioxygenase Gene Family and the Regulation of Abscisic Acid Biosynthesis in Avocado - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 9-cis-epoxycarotenoid dioxygenase inhibitor for use in the elucidation of abscisic acid action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Foundational Research on Abamine: A Technical Guide to its Role in Plant Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamine is a potent and specific competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the biosynthesis of the plant hormone abscisic acid (ABA). By impeding ABA production, this compound serves as a powerful chemical tool to investigate the multifaceted roles of ABA in plant growth, development, and stress responses. This technical guide provides an in-depth overview of the foundational research on this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ABA signaling pathway. A comparative analysis with its more potent successor, AbamineSG, is also included. This document is intended to be a comprehensive resource for researchers utilizing this compound and similar compounds to dissect ABA-dependent processes in plants and for professionals in the field of drug development seeking to understand the chemical modulation of plant hormone pathways.

Introduction

Abscisic acid (ABA) is a central phytohormone that governs a wide array of physiological and developmental processes in plants, including seed dormancy, germination, stomatal regulation, and adaptation to environmental stresses such as drought and salinity.[1] The biosynthesis of ABA is a tightly regulated process, with the oxidative cleavage of 9-cis-epoxycarotenoids by NCED being a critical rate-limiting step.[2][3] The development of chemical inhibitors that target specific enzymes in this pathway has been instrumental in elucidating the precise functions of ABA.

This compound, an ABA biosynthesis inhibitor with an amine moiety, was developed as a competitive inhibitor of NCED.[2][3] Its application allows for the conditional and reversible reduction of endogenous ABA levels, thereby enabling the study of ABA-dependent phenomena without the permanent genetic alterations associated with mutants. This guide summarizes the core foundational research on this compound, providing the necessary technical details for its application in experimental settings.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on NCED and its subsequent impact on ABA accumulation and plant physiology have been quantified in several studies. The following tables summarize these key findings.

Table 1: In Vitro Inhibition of NCED by this compound

| Parameter | Value | Plant Species/System | Reference |

| Inhibition Type | Competitive | Recombinant NCED | [2][3] |

| Ki | 38.8 µM | Recombinant NCED | [2][3] |

| Inhibition of NCED activity | >50% at 100 µM this compound | In vitro assay with 23 µM 9'-cis-neoxanthin | [3] |

Table 2: Effect of this compound on ABA Accumulation in Planta

| Treatment Condition | Plant Species | This compound Concentration | Inhibition of ABA Accumulation | Reference |

| 0.4 M Mannitol (Osmotic Stress) | Spinach (Spinacia oleracea) leaves | 50-100 µM | ~50% | [2][3] |

| 0.4 M Mannitol (Osmotic Stress) | Arabidopsis thaliana | 50-100 µM | ~50% | [2][3] |

Table 3: Physiological Effects of this compound on Plants

| Physiological Response | Plant Species | This compound Concentration | Observed Effect | Reference |

| Stomatal Closure (induced by 0.4 M Mannitol) | Spinach (Spinacia oleracea) | Not specified | Inhibition of stomatal closure (restored by ABA co-application) | [2] |

| Drought Tolerance | Arabidopsis thaliana | Not specified | Increased sensitivity to drought stress | [2][3] |

| Radicle Elongation | Cress (Lepidium sativum) | Not specified | Enhanced radicle elongation | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. This section provides protocols for key experiments used to characterize the effects of this compound.

In Vitro NCED Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on NCED activity in vitro.

Materials:

-

Recombinant NCED enzyme expressed in E. coli

-

9'-cis-neoxanthin (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system with a UV-Vis detector

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of recombinant NCED enzyme, and the desired concentration of this compound or a vehicle control.

-

Pre-incubate the mixture at the optimal temperature (e.g., 20°C).

-

Initiate the reaction by adding the substrate, 9'-cis-neoxanthin (e.g., 23 µM).

-

-

Product Extraction:

-

After a defined incubation period, stop the reaction (e.g., by adding an organic solvent).

-

Extract the product, a C25-apocarotenoid, using an appropriate organic solvent.

-

Evaporate the organic solvent to concentrate the product.

-

-

Quantification by HPLC:

-

Resuspend the dried extract in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a suitable column.

-

Detect the C25-apocarotenoid product by its absorbance at a specific wavelength (e.g., 440 nm).

-

Quantify the product by comparing its peak area to a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of NCED inhibition by comparing the amount of product formed in the presence of this compound to the control.

-

For kinetic analysis, perform the assay with varying concentrations of both the substrate and this compound to generate data for a Lineweaver-Burk plot to determine the Ki value.[3]

-

Stomatal Aperture Assay in Spinach

This protocol describes how to measure the effect of this compound on stomatal closure in spinach leaf discs under osmotic stress.

Materials:

-

Fresh spinach (Spinacia oleracea) leaves

-

Mannitol solution (0.4 M) to induce osmotic stress

-

This compound solution

-

ABA solution

-

Microscope with an ocular micrometer or imaging software

-

Petri dishes

-

Forceps and razor blades

Procedure:

-

Leaf Disc Preparation:

-

Excise small discs from mature spinach leaves, avoiding major veins.

-

-

Treatment Incubation:

-

Float the leaf discs, abaxial side down, in Petri dishes containing the treatment solutions:

-

Control (buffer solution)

-

0.4 M Mannitol

-

0.4 M Mannitol + this compound

-

0.4 M Mannitol + this compound + ABA

-

-

Incubate the Petri dishes under light for a specified period (e.g., 3 hours) to allow for stomatal response.

-

-

Stomatal Aperture Measurement:

-

Carefully remove a leaf disc from the solution and mount it on a microscope slide.

-

Observe the abaxial epidermis under the microscope.

-

Measure the width of the stomatal pores of a representative number of stomata (e.g., 20-30) using an ocular micrometer or image analysis software.

-

-

Data Analysis:

-

Calculate the average stomatal aperture for each treatment.

-

Compare the stomatal apertures between the different treatments to determine the effect of this compound on mannitol-induced stomatal closure and the potential for rescue by exogenous ABA.

-

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on NCED directly impacts the biosynthesis of ABA, a critical signaling molecule. The following diagrams, generated using the DOT language, illustrate the ABA biosynthesis and signaling pathways, as well as a typical experimental workflow for studying this compound's effects.

Caption: ABA biosynthesis pathway highlighting NCED as the target of this compound.

Caption: Simplified ABA signaling pathway showing this compound's point of intervention.

Caption: General experimental workflow for studying the effects of this compound.

AbamineSG: A More Potent Successor

Structure-activity relationship studies based on this compound led to the development of AbamineSG, a more potent and specific inhibitor of ABA biosynthesis.[4]

Table 4: Comparative Analysis of this compound and AbamineSG

| Feature | This compound | AbamineSG | Reference |

| Inhibition of ABA Accumulation (in osmotically stressed plants) | 35% inhibition at 100 µM | 77% inhibition at 100 µM | [4] |

| Ki for NCED | 38.8 µM | 18.5 µM | [2][4][5] |

| Effect on Seedling Growth | Inhibitory at >50 µM (unrelated to ABA biosynthesis inhibition) | No effect on growth at 100 µM | [4] |

The enhanced potency and specificity of AbamineSG make it a valuable alternative to this compound for studies requiring a more pronounced reduction in ABA levels with fewer off-target effects. The synthesis of AbamineSG involves a modification of the this compound structure, highlighting the potential for further chemical optimization of NCED inhibitors.

Conclusion